molecular formula C14H18N2O2 B1380885 Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 400841-18-1

Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B1380885
CAS No.: 400841-18-1
M. Wt: 246.3 g/mol
InChI Key: HQHBNTVXZGJLAI-UHFFFAOYSA-N
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Description

Benzyl 7-amino-5-azaspiro[24]heptane-5-carboxylate is a chemical compound with the molecular formula C14H19N2O2 It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring, creating a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This often involves the use of a nucleophilic substitution reaction to form the spiro junction.

    Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds with potential biological activity.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride: A hydrochloride salt form of the compound with similar properties.

    Spirocyclic Amines: Compounds with similar spirocyclic structures and amino groups.

    Spirocyclic Esters: Compounds with spirocyclic structures and ester functional groups.

Uniqueness

Benzyl 7-amino-5-azaspiro[24]heptane-5-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-8-16(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHBNTVXZGJLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 2
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 3
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 4
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 5
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Reactant of Route 6
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

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